
1-(9H-carbazol-9-yl)-3-methoxy-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9H-carbazol-9-yl)-3-methoxy-2-propanol, also known as CMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is a derivative of carbazole, which is a heterocyclic aromatic organic compound. The synthesis of CMPI has been extensively studied, and it has been found to possess several biochemical and physiological effects.
作用機序
The mechanism of action of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol is not fully understood, but it is believed to interact with specific receptors in the body, leading to various physiological effects. This compound has been found to have antioxidant properties, which can protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can reduce inflammation in the body.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. It has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. This compound has also been found to improve cognitive function and memory in animal studies.
実験室実験の利点と制限
One of the advantages of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol is its ease of synthesis, which makes it readily available for laboratory experiments. Its ability to inhibit the growth of cancer cells and improve cognitive function makes it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can limit its application in certain experiments.
将来の方向性
Several future directions can be explored in the research of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol. One direction is to further investigate its potential application in cancer therapy, particularly in combination with other drugs. Another direction is to explore its potential application in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of new synthesis methods to increase the yield of this compound and improve its solubility in water can also be explored.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including organic electronics, optoelectronics, and biomedical research. Its ease of synthesis, antioxidant, anti-inflammatory, and anti-tumor activities make it a promising candidate for further research. However, its low solubility in water may limit its application in certain experiments. Further research is needed to fully understand the mechanism of action of this compound and explore its potential applications in various fields.
合成法
The synthesis of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol can be achieved through several methods, including the reaction of carbazole with 3-methoxy-2-propanol in the presence of a catalyst. Another method involves the reaction of carbazole with 3-methoxypropanol in the presence of an acid catalyst. The yield of this compound can be increased by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
科学的研究の応用
1-(9H-carbazol-9-yl)-3-methoxy-2-propanol has been extensively studied for its potential application in various fields, including organic electronics, optoelectronics, and biomedical research. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In optoelectronics, this compound has been used as a sensitizer in dye-sensitized solar cells (DSSCs) and as a fluorescent material in organic light-emitting diodes (OLEDs).
特性
IUPAC Name |
1-carbazol-9-yl-3-methoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-11-12(18)10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,18H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJTYDMHVPSJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5139374.png)
![methyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B5139377.png)
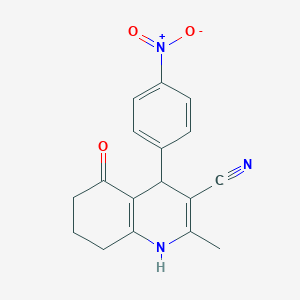
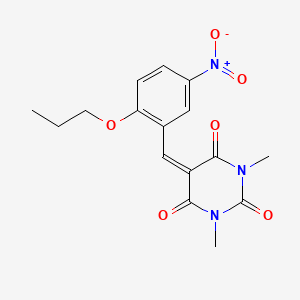
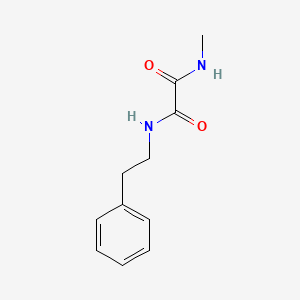
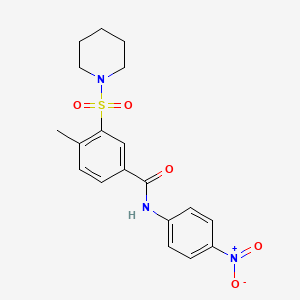
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139439.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine](/img/structure/B5139447.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-bromo-4-methylphenyl)hydrazone]](/img/structure/B5139457.png)
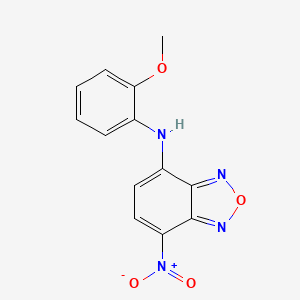
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5139468.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-pyrrolidinyl)ethanamine](/img/structure/B5139476.png)
![methyl 3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5139481.png)
